[2-(trimethylsilyl)phenyl]boronic acid
Description
[2-(Trimethylsilyl)phenyl]boronic acid is a boronic acid derivative featuring a trimethylsilyl (TMS) substituent at the ortho position of the phenyl ring. This structural modification imparts unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely recognized for their roles in Suzuki-Miyaura cross-coupling reactions , enzyme inhibition (e.g., β-lactamases and histone deacetylases) , and as sensors for biological molecules . The TMS group enhances stability and modulates reactivity, distinguishing this compound from simpler phenylboronic acids.
Properties
CAS No. |
1160757-30-1 |
|---|---|
Molecular Formula |
C9H15BO2Si |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
(2-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7,11-12H,1-3H3 |
InChI Key |
KIJPIBNIBJYCDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1[Si](C)(C)C)(O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trimethylsilyl)phenyl]boronic acid typically involves the reaction of 2-bromo-1-(trimethylsilyl)benzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-bromo-1-(trimethylsilyl)benzene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for [2-(trimethylsilyl)phenyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [2-(Trimethylsilyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like H2O2, NaBO3.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(Trimethylsilyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This makes them potential candidates for developing enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, [2-(trimethylsilyl)phenyl]boronic acid is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the preparation of ligands for catalysis and other functional materials .
Mechanism of Action
The primary mechanism of action for [2-(trimethylsilyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the reaction.
Comparison with Similar Compounds
Table 1: Substituent Effects on Boronic Acid Reactivity
β-Lactamase Inhibition
Boronic acids are potent β-lactamase inhibitors. While [phenylboronic acid] shows superior diagnostic accuracy for detecting KPC enzymes compared to aminophenylboronic acid (APBA) , bulky substituents like TMS may hinder binding to enzyme active sites. For example:
- 3-Nitrophenyl boronic acid (Ki = 0.8 µM) and 4-carboxyphenyl boronic acid (Ki = 1.2 µM) exhibit strong AmpC β-lactamase inhibition due to optimized electronic and steric profiles .
- The TMS group’s steric bulk in [2-(trimethylsilyl)phenyl]boronic acid could reduce binding efficiency, though specific data are lacking in the literature.
HDAC Inhibition
In fungal histone deacetylase (HDAC) inhibition, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound A) achieves maximum inhibition at 1 µM, outperforming trichostatin A (1.5 µM) . The TMS variant’s activity remains unexplored, but its steric bulk may limit penetration into enzyme pockets compared to smaller analogs.
Suzuki-Miyaura Cross-Coupling
The TMS group can stabilize intermediates and modulate reaction rates. For instance:
Biological Activity
[2-(Trimethylsilyl)phenyl]boronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, supported by data tables and case studies.
Synthesis of [2-(Trimethylsilyl)phenyl]boronic Acid
The synthesis of [2-(trimethylsilyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid derivatives with trimethylsilyl chloride in the presence of a base. This reaction can be summarized as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including [2-(trimethylsilyl)phenyl]boronic acid. The compound exhibits significant activity against various bacterial strains and fungi. For instance, it has shown effectiveness against Escherichia coli and Candida albicans , with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | 50 | Similar to standard antibiotics |
| Candida albicans | 100 | Moderate activity |
| Aspergillus niger | 75 | Effective against fungi |
The antimicrobial mechanism of action appears to involve the inhibition of essential enzymes and disruption of cellular processes. Boronic acids can bind to diols in microbial cell walls, leading to structural destabilization and eventual cell death. This mechanism is similar to that observed in other boron-containing compounds like bortezomib, which is known for its proteasome inhibition.
Case Studies
- Antifungal Activity : A study demonstrated that [2-(trimethylsilyl)phenyl]boronic acid inhibited the growth of Candida albicans at concentrations lower than those required for traditional antifungal agents. The study used both agar diffusion and broth microdilution methods to confirm these findings.
- Antibacterial Efficacy : Another investigation focused on the compound's antibacterial properties against Bacillus cereus , revealing an MIC value lower than that of commonly used antibiotics. This suggests potential for developing new antibacterial therapies based on boronic acid derivatives.
Additional Biological Activities
Beyond antimicrobial effects, boronic acids have been explored for their anticancer properties. Research indicates that they may inhibit tubulin polymerization, a crucial process in cancer cell division. For example, compounds derived from boronic acids have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| B-16 (melanoma) | 0.48 | Anticancer |
| Jurkat (leukemia) | 10^-8 | Induction of apoptosis |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
